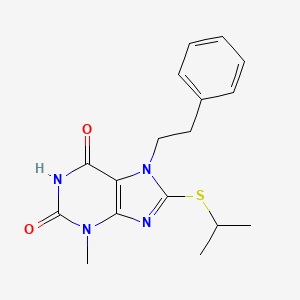

8-Isopropylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione

CAS No.: 313470-89-2

Cat. No.: VC6727596

Molecular Formula: C17H20N4O2S

Molecular Weight: 344.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 313470-89-2 |

|---|---|

| Molecular Formula | C17H20N4O2S |

| Molecular Weight | 344.43 |

| IUPAC Name | 3-methyl-7-(2-phenylethyl)-8-propan-2-ylsulfanylpurine-2,6-dione |

| Standard InChI | InChI=1S/C17H20N4O2S/c1-11(2)24-17-18-14-13(15(22)19-16(23)20(14)3)21(17)10-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,19,22,23) |

| Standard InChI Key | AJIJYZFXGFISDF-UHFFFAOYSA-N |

| SMILES | CC(C)SC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s IUPAC name, 8-isopropylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione, systematically describes its structure:

-

Purine core: A bicyclic system comprising fused pyrimidine and imidazole rings.

-

Substituents:

-

8-isopropylsulfanyl: A thioether group with an isopropyl branch, enhancing lipophilicity.

-

3-methyl: A methyl group at position 3, sterically influencing reactivity.

-

7-phenethyl: A phenethyl chain at position 7, introducing aromaticity and bulk.

-

The molecular formula is , with a molecular weight of 344.439 g/mol . Its structure aligns with xanthine derivatives, though the sulfur-containing substituent distinguishes it from classical purines like caffeine or theophylline.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 344.439 g/mol |

| MDL Number | MFCD01142765 |

| Canonical SMILES | CC(C)SC1=NC2=C(N1CCOC3=CC=CC=C3)C(=O)N(C(=O)N2)C |

Spectroscopic Characterization

Limited analytical data are publicly available, as the compound is marketed by Sigma-Aldrich as part of a rare chemical collection without reported NMR, IR, or mass spectrometry profiles . Comparative analysis with analogous purines suggests:

-

NMR: Expected singlets for the methyl group (δ ~3.1 ppm) and aromatic protons from the phenethyl moiety (δ ~7.2–7.4 ppm).

-

Mass Spectrometry: A molecular ion peak at m/z 344.4 (M+H)+, with fragmentation patterns reflecting cleavage at the sulfanyl and phenethyl groups.

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis protocols for this compound are published, methodologies for related 8-thio-substituted purines provide a framework. A plausible route involves:

-

Alkylation of Purine Precursors: Starting with 3-methylxanthine, sequential alkylation at positions 7 and 8 using phenethyl bromide and isopropyl disulfide, respectively, under basic conditions .

-

Protection-Deprotection Strategies: Employing temporary protecting groups (e.g., benzyl for carbonyls) to direct regioselectivity.

Key Challenges:

-

Regioselectivity: Ensuring alkylation occurs exclusively at N7 and S8 positions.

-

Sulfur Stability: Avoiding oxidation of the thioether to sulfone during synthesis.

Reactivity Profile

The compound’s functional groups confer distinct reactivity:

-

Thioether Group: Susceptible to oxidation with agents like , forming sulfoxides or sulfones, which could modulate biological activity.

-

Phenethyl Chain: Participates in electrophilic aromatic substitution (e.g., nitration) or hydrogenation to a cyclohexylethyl derivative.

-

Dione Motif: May undergo condensation reactions with amines or hydrazines to form heterocyclic derivatives.

Challenges in Research and Development

Data Availability

Sigma-Aldrich explicitly disclaims analytical data for this compound, stating it is provided “as-is” without purity or identity verification . This lack of characterization hampers reproducibility and safety assessments.

Synthetic Complexity

Multi-step synthesis with low yields (common in purine alkylation) and purification difficulties due to the compound’s hydrophobicity present barriers to large-scale production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume